3-(2-methoxyphenyl)-N-[2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Description
3-(2-methoxyphenyl)-N-[2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-19-6-5-8-24(27-19)18-29-15-14-20-10-12-23(16-22(20)17-29)28-26(30)13-11-21-7-3-4-9-25(21)31-2/h3-10,12,16H,11,13-15,17-18H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEFNMFUNNVUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-[2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyridine Moiety: This step involves the coupling of the isoquinoline core with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions, where a methoxyphenyl halide reacts with a nucleophile.
Formation of the Propanamide Linker: This step involves the reaction of the intermediate with a propanoyl chloride or an equivalent reagent to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of a phenol, while reduction of the amide bond can yield an amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, particularly those involving the isoquinoline and pyridine moieties.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: It can be used in the development of new materials, particularly those with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-[2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
6-methylpyridin-3-yl derivatives: Commonly used in the synthesis of pharmaceuticals.
Isoquinoline derivatives: Known for their biological activity and used in drug development.
Uniqueness
What sets 3-(2-methoxyphenyl)-N-[2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide apart is its unique combination of functional groups, which allows it to interact with multiple biological targets and undergo a variety of chemical reactions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
